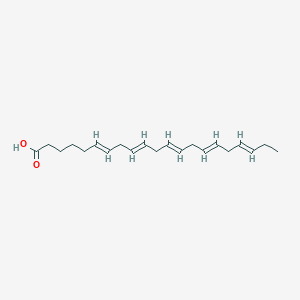
6,9,12,15,18-Hene-icosapentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID is a polyunsaturated fatty acid with a chain of 21 carbon atoms and five cis double bonds located at positions 6, 9, 12, 15, and 18. This compound is part of the omega-3 fatty acid family, known for its significant roles in biological systems and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID typically involves the elongation and desaturation of shorter-chain fatty acids One common method is the elongation of eicosapentaenoic acid (EPA) through a series of enzymatic reactions
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as marine oils, where it is found in small quantities. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound from complex mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be introduced at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Halogens, acids, and bases are often used to introduce new functional groups.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids, esters, and other derivatives.
Applications De Recherche Scientifique
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical techniques like gas chromatography and mass spectrometry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of 6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as eicosanoids, which play crucial roles in inflammation and immune responses. The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which convert the fatty acid into various signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosapentaenoic Acid (EPA): A 20-carbon omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid (DHA): A 22-carbon omega-3 fatty acid with six double bonds.
Alpha-Linolenic Acid (ALA): An 18-carbon omega-3 fatty acid with three double bonds.
Uniqueness
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and biochemical properties. Its longer chain length compared to EPA and ALA allows for different interactions within cell membranes and metabolic pathways, potentially leading to unique biological effects.
Propriétés
Formule moléculaire |
C21H32O2 |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3+,7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
OQOCQFSPEWCSDO-RCHUDCCISA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
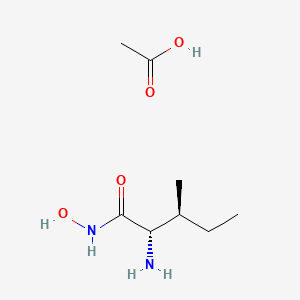
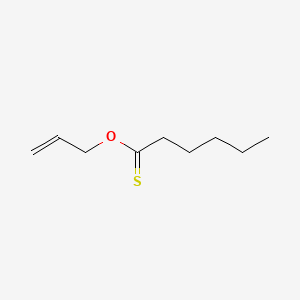
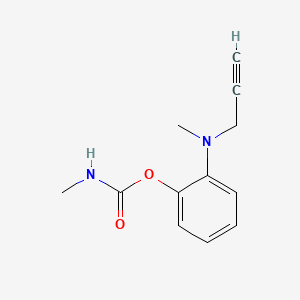
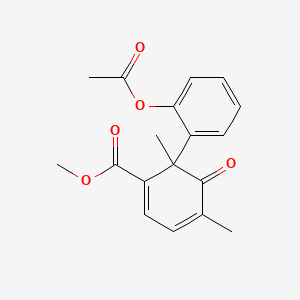


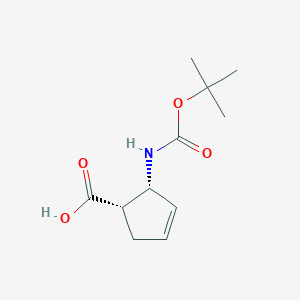


![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13833710.png)
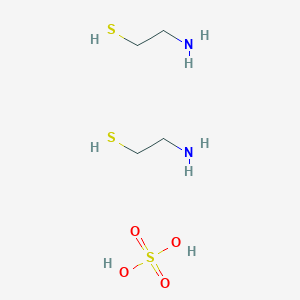
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
